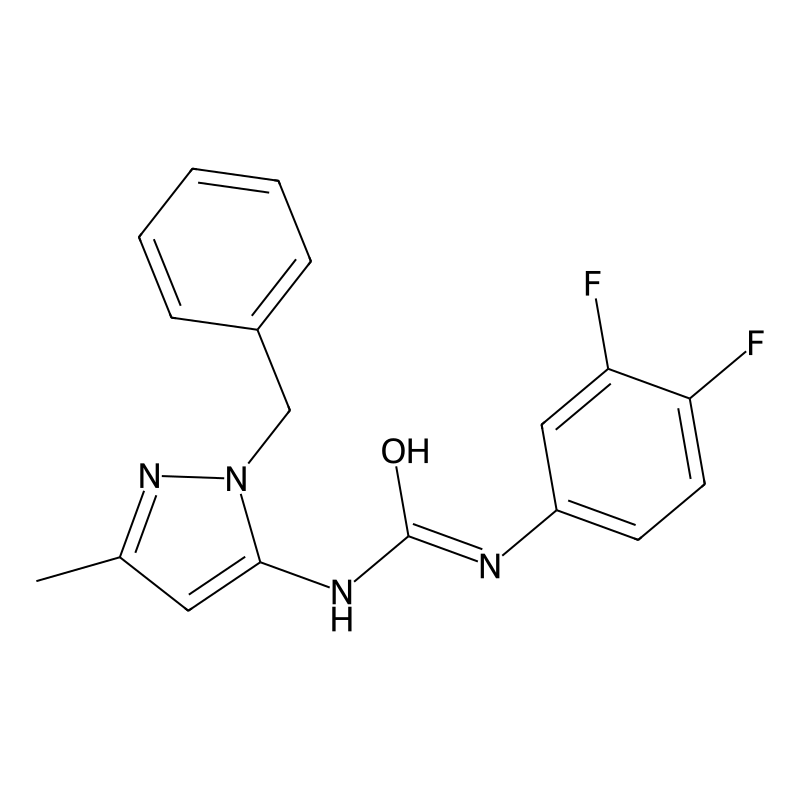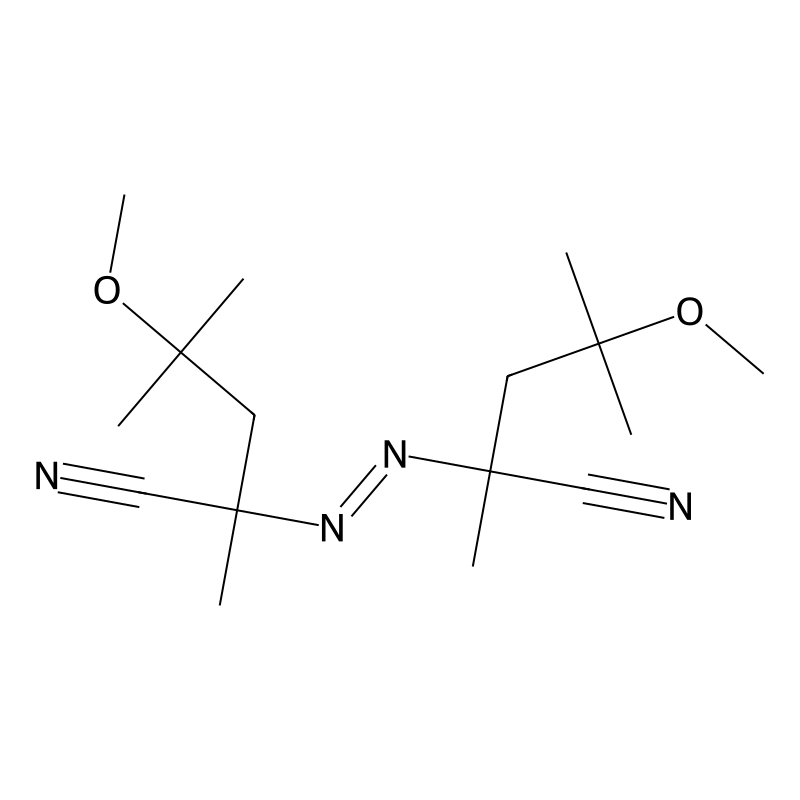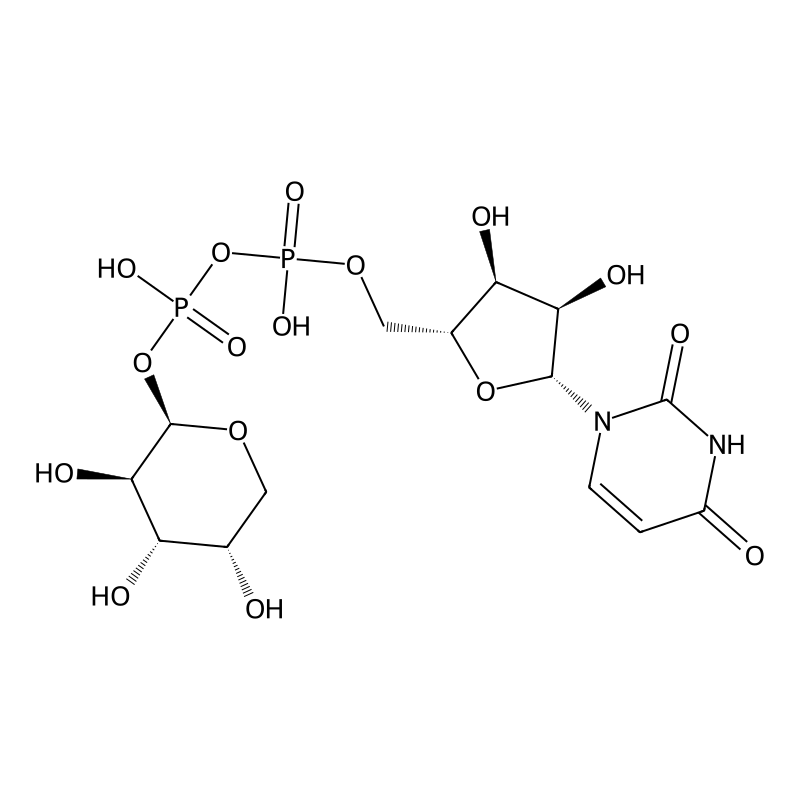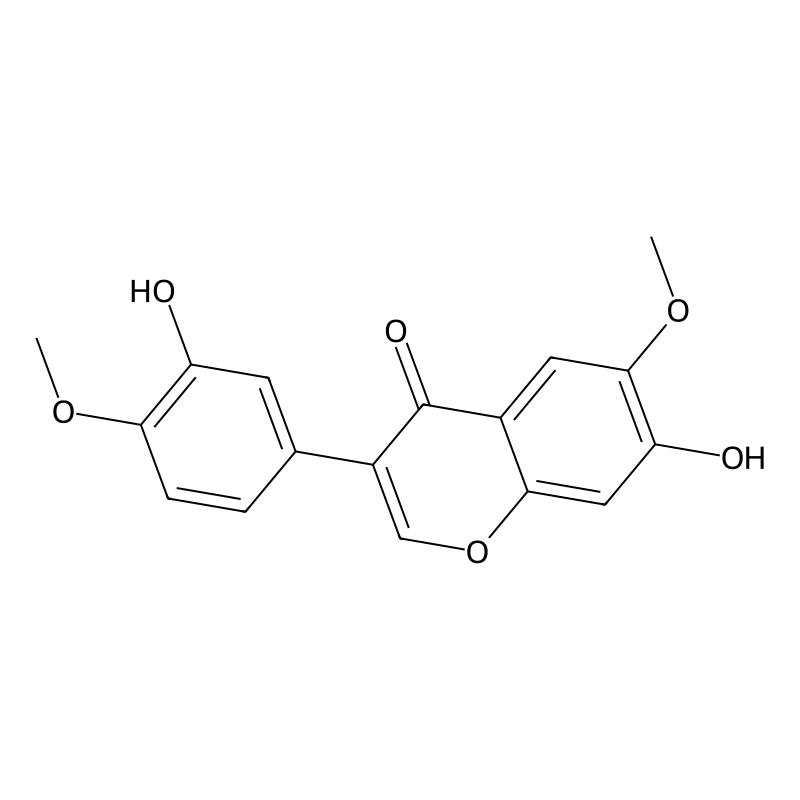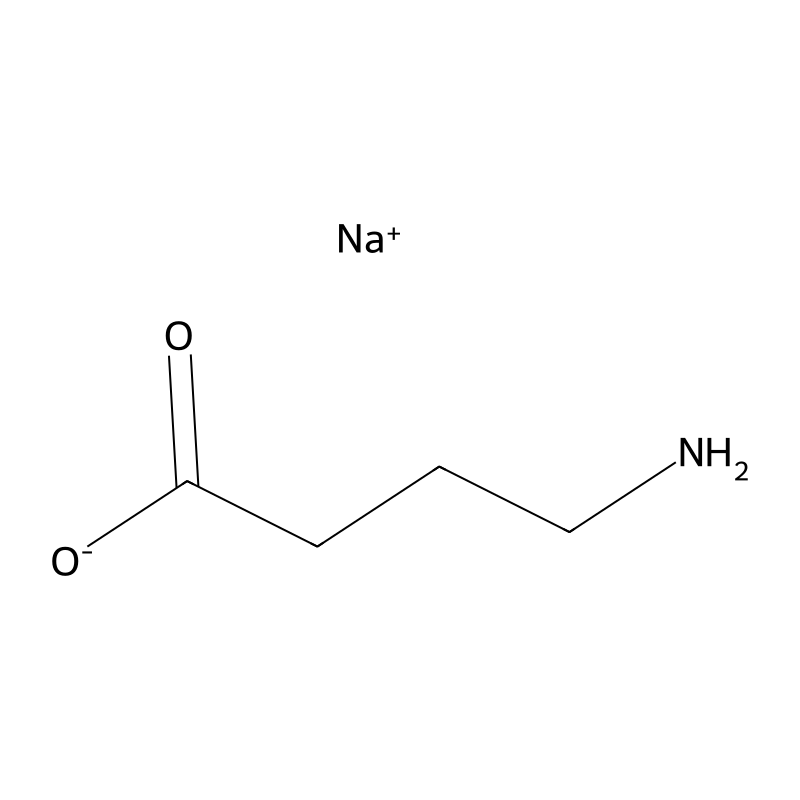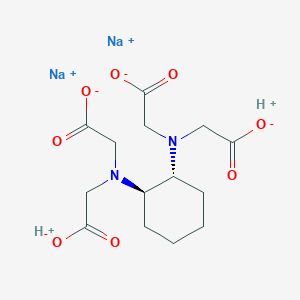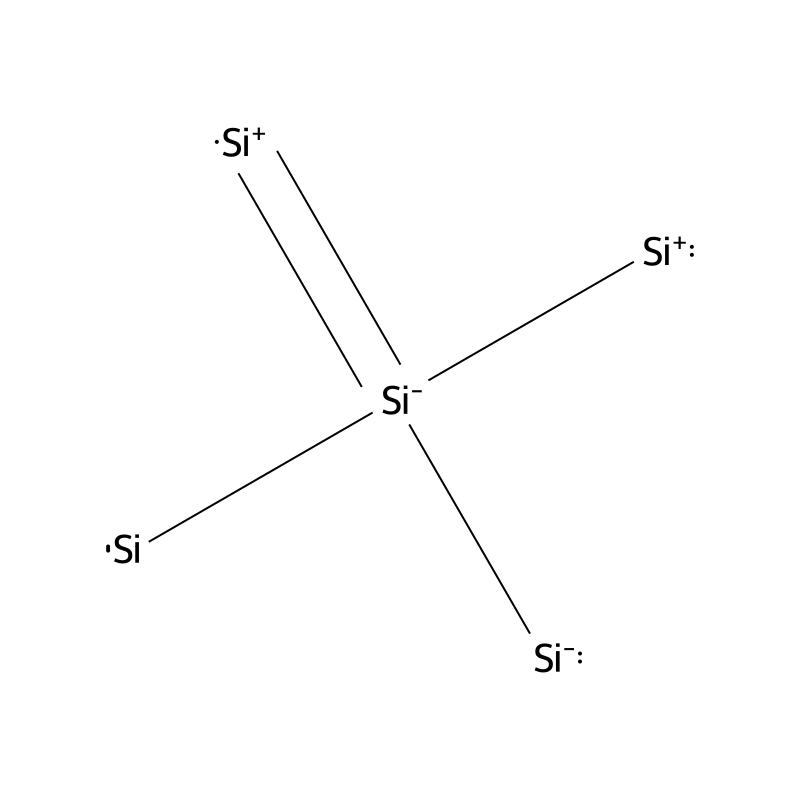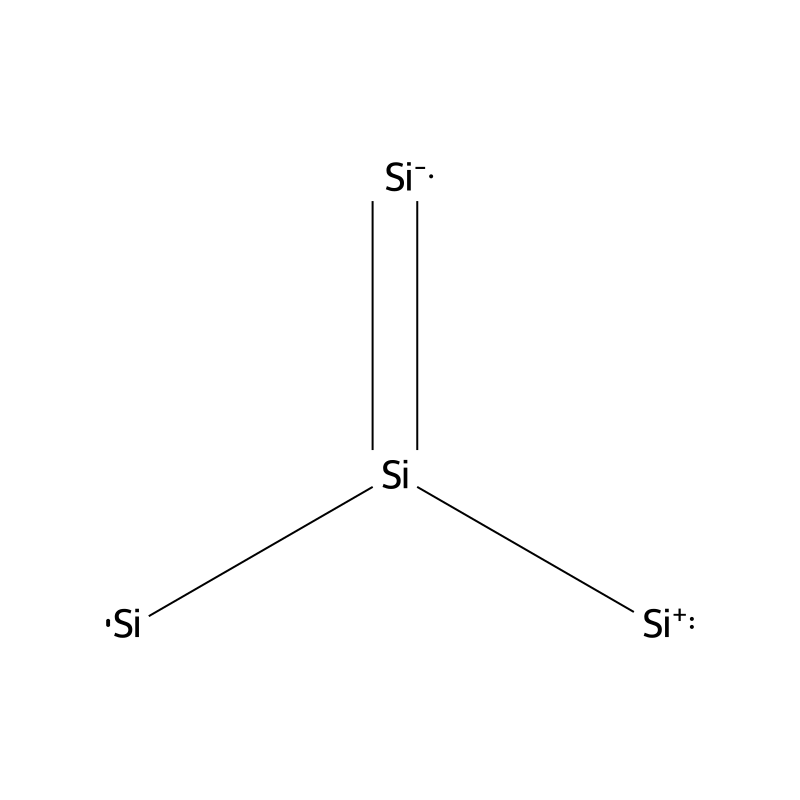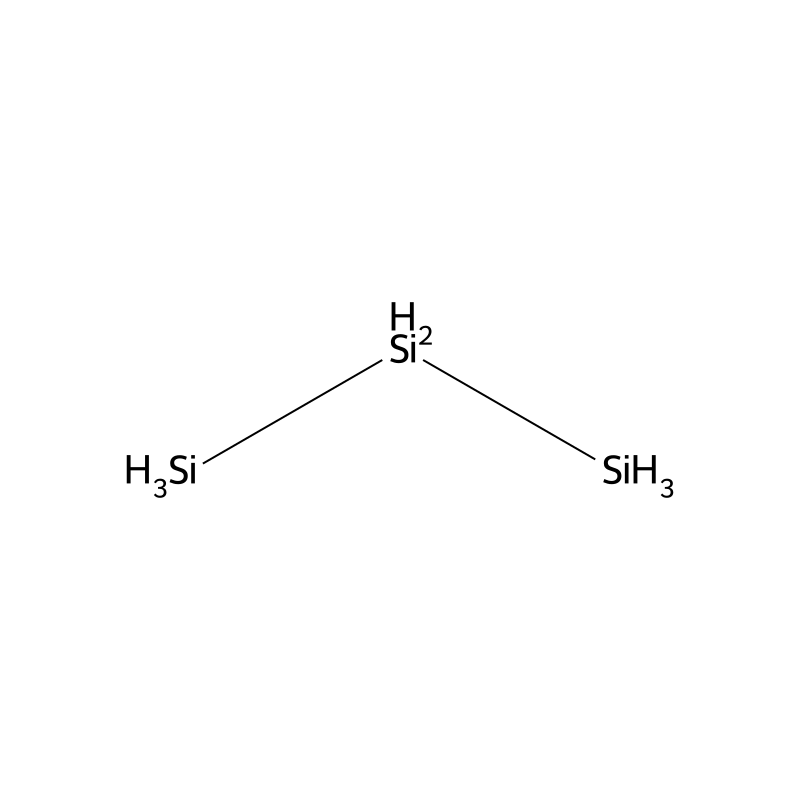Docosahexaenoic acid methyl ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Reference Standard for Fatty Acid Quantification
One primary application of DHA-ME lies in serving as a reference standard for quantifying fatty acids, particularly in microalgal and fish oils. The esterification process enhances the molecule's stability and simplifies the analysis of complex fatty acid mixtures by gas chromatography (GC) or high-performance liquid chromatography (HPLC) techniques []. This application is crucial for various research areas, including:
- Nutrition research: Assessing the fatty acid profiles of different food sources, such as fish and algae, to understand their nutritional value [].
- Microalgae research: Evaluating the efficiency of microalgae cultivation for producing specific fatty acids like DHA for potential dietary or pharmaceutical applications [].
- Environmental science: Monitoring the health of aquatic ecosystems by analyzing the fatty acid composition of fish and other marine organisms [].
Investigating Lipid-Protein Interactions
DHA-ME also finds use in research exploring interactions between lipids (fats) and proteins. Studies have investigated the binding of DHA-ME to bovine serum albumin (BSA), a common protein in the blood, to understand how dietary lipids interact with proteins in the body. This research can provide insights into:
- Nutrient absorption and transport: Understanding how essential fatty acids, like DHA, are transported and utilized within the body [].
- Protein function: Investigating how lipid binding might affect protein structure and function, potentially influencing various biological processes [].
- Oxidative stress: Exploring the potential antioxidant properties of DHA and its ability to protect proteins from damage caused by free radicals [].
Additional Research Applications
While the aforementioned applications are most prominent, ongoing research explores the potential of DHA-ME in other areas:
- Studying the effects of DHA on cellular processes: Researchers might utilize DHA-ME to investigate the impact of DHA on cell signaling, membrane fluidity, and gene expression [].
- Developing novel drug delivery systems: The properties of DHA-ME might be explored for its potential use in delivering therapeutic agents to specific cells or tissues [].
Docosahexaenoic acid methyl ester is a methyl ester derived from docosahexaenoic acid, a long-chain polyunsaturated fatty acid. Its chemical formula is with a molecular weight of approximately 342.51 g/mol. The compound is characterized by its all-cis configuration at six double bonds, specifically at positions 4, 7, 10, 13, 16, and 19. This configuration contributes to its unique physical and chemical properties, including its role in biological systems and potential applications in various fields .
The mechanism of action of DHA methyl ester is still under investigation, but it is believed to be similar to DHA. DHA is incorporated into cell membranes, particularly in the brain and retina, influencing membrane fluidity and function. It may also act as a signaling molecule, regulating gene expression and inflammatory processes [].
- Transesterification: This reaction involves the exchange of the methyl group with another alcohol, producing different fatty acid esters.
- Hydrolysis: In the presence of water and an acid or base catalyst, it can revert to docosahexaenoic acid and methanol.
- Oxidation: The unsaturated bonds in docosahexaenoic acid methyl ester are susceptible to oxidation, leading to the formation of peroxides and aldehydes .
Docosahexaenoic acid methyl ester exhibits significant biological activities, primarily due to its role as a precursor to docosahexaenoic acid. It has been shown to:
- Support cardiovascular health by reducing triglyceride levels.
- Exhibit anti-inflammatory properties, which may be beneficial in conditions such as arthritis.
- Contribute to brain health, potentially enhancing cognitive function and reducing the risk of neurodegenerative diseases .
Several methods are available for synthesizing docosahexaenoic acid methyl ester:
- Direct Esterification: This method involves reacting docosahexaenoic acid with methanol in the presence of an acid catalyst.
- Transesterification of Oils: Using fish oil or microalgal oil rich in docosahexaenoic acid, transesterification with methanol can yield the methyl ester.
- Chemical Synthesis: Advanced synthetic methods may involve multi-step reactions starting from simpler fatty acids or alcohols .
Docosahexaenoic acid methyl ester has diverse applications across various sectors:
- Nutraceuticals: Used as a dietary supplement for its health benefits related to cardiovascular and cognitive function.
- Food Industry: Incorporated into functional foods aimed at enhancing nutritional profiles.
- Pharmaceuticals: Investigated for potential therapeutic uses due to its anti-inflammatory and neuroprotective effects.
- Cosmetics: Utilized in formulations for skin health due to its moisturizing properties .
Studies have explored the interactions of docosahexaenoic acid methyl ester with various biological systems:
- Cell Culture Studies: Research indicates that it can modulate gene expression related to inflammation and lipid metabolism.
- Animal Models: In vivo studies have demonstrated its effects on lipid profiles and inflammatory markers.
- Human Trials: Clinical trials have assessed its efficacy in improving cognitive function and reducing cardiovascular risk factors .
Several compounds are structurally similar to docosahexaenoic acid methyl ester, including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Eicosapentaenoic Acid Methyl Ester | Contains five double bonds (C20) | Known for anti-inflammatory effects |
| Arachidonic Acid Methyl Ester | Contains four double bonds (C20) | Precursor for pro-inflammatory eicosanoids |
| Alpha-Linolenic Acid Methyl Ester | Contains three double bonds (C18) | Essential fatty acid with different metabolic pathways |
| Oleic Acid Methyl Ester | Contains one double bond (C18) | Commonly found in olive oil; known for heart health |
Docosahexaenoic acid methyl ester is unique due to its six double bonds, contributing to its distinct biological activities and applications compared to these other fatty acids. Its specific configuration allows for unique interactions within biological systems that are not shared by other similar compounds .
